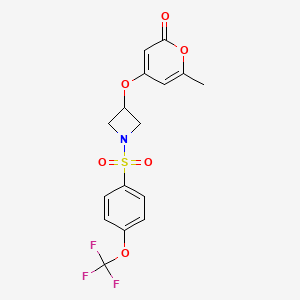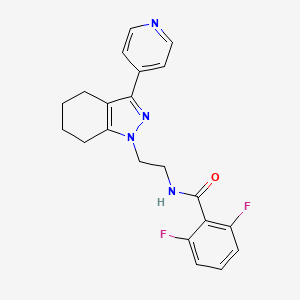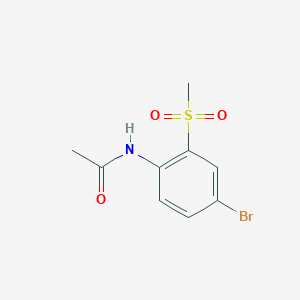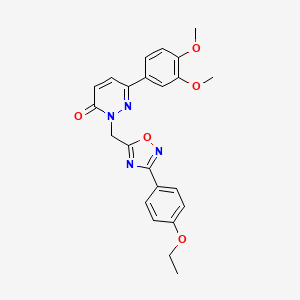![molecular formula C14H11ClFNO B2760313 4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232823-66-3](/img/structure/B2760313.png)
4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C14H11ClFNO and a molecular weight of 263.7 .
Synthesis Analysis
The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C14H11ClFNO . More detailed structural analysis would require specific spectroscopic data.Chemical Reactions Analysis
A new series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn .Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.7 . The yield of the synthesized compound was 73.91%, with a color of brown and a melting point greater than 350°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Thermal Degradation : Oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes have been synthesized, characterized, and evaluated for their thermal stability. These compounds exhibit enhanced thermal stability, making them potential candidates for applications requiring high thermal resistance (Kaya & Gül, 2004).
- Biological Activity Studies : Novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes have been synthesized, showing potential for biological applications. Their biological activities were assessed, indicating potential use in medicinal chemistry (Palreddy et al., 2015).
- Experimental and Theoretical Studies : Schiff base compounds derived from 2-amino-4-chlorobenzenethiol were synthesized and analyzed through DFT, docking, and fluorescence studies, suggesting their applicability in various scientific investigations including material science and drug development (Kusmariya & Mishra, 2015).
Applications in Material Science and Chemistry
- Metal Complex Formation : The synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a related compound were studied, revealing insights into their potential applications in catalysis and material science (Takjoo et al., 2013).
- Solvatochromism and Probes : Nitro-substituted phenolates were investigated for their solvatochromic properties and potential as probes in solvent mixtures, suggesting applications in sensing and detection technologies (Nandi et al., 2012).
Biological Evaluation and DNA Interaction Studies
- Antimicrobial and Antidiabetic Activities : 4-Aminophenol derivatives were synthesized and evaluated for their antimicrobial and antidiabetic activities, including DNA interaction studies. These compounds exhibited significant bioactivities, indicating their potential in drug development and therapeutic applications (Rafique et al., 2022).
Sensor Development and Analytical Applications
- Detection of Hypochlorite Ions : Compounds were synthesized for the detection of hypochlorite ions in response to cellular activity, showcasing their application in bioanalytical chemistry and cellular studies (Yadav et al., 2019).
- Fluorescent Chemosensors : The development of DFP-based chemosensors for detecting various analytes demonstrated the compound's versatility in sensing applications, highlighting its potential in environmental monitoring and diagnostics (Roy, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential future directions in the development of antibacterial agents.
Eigenschaften
IUPAC Name |
4-chloro-2-[(5-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-4-12(16)7-13(9)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDELAMNYLCFJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Azaspiro[3.4]octan-7-ylmethanol;hydrochloride](/img/structure/B2760233.png)





![Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2760243.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2760245.png)


![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2760248.png)
![6-Chloro-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2760250.png)

